[2-(4-Chlorophenyl)-4-methyl-1,3-thiazol-5-yl](2-phenylmorpholino)methanone
Description
2-(4-Chlorophenyl)-4-methyl-1,3-thiazol-5-ylmethanone is a thiazole-based compound featuring a 4-chlorophenyl substituent at position 2 and a methyl group at position 4 of the thiazole ring. The morpholino moiety at position 5, substituted with a phenyl group, distinguishes it from other thiazole derivatives. This structural framework is associated with diverse biological activities, including kinase inhibition and antimicrobial effects, as inferred from analogs .
Properties
IUPAC Name |
[2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]-(2-phenylmorpholin-4-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19ClN2O2S/c1-14-19(27-20(23-14)16-7-9-17(22)10-8-16)21(25)24-11-12-26-18(13-24)15-5-3-2-4-6-15/h2-10,18H,11-13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMTZXFLTDQSVFB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C2=CC=C(C=C2)Cl)C(=O)N3CCOC(C3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19ClN2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Chlorophenyl)-4-methyl-1,3-thiazol-5-ylmethanone typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized by the reaction of a suitable α-haloketone with thiourea under basic conditions.
Introduction of the Chlorophenyl Group: The chlorophenyl group can be introduced via a nucleophilic substitution reaction using 4-chlorobenzyl chloride.
Attachment of the Phenylmorpholino Group: The phenylmorpholino group can be attached through a nucleophilic substitution reaction involving 2-phenylmorpholine.
Formation of the Methanone Moiety: The final step involves the formation of the methanone moiety through a condensation reaction with an appropriate aldehyde or ketone.
Industrial Production Methods
Industrial production of 2-(4-Chlorophenyl)-4-methyl-1,3-thiazol-5-ylmethanone may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes:
Batch or Continuous Flow Reactors: To control reaction parameters such as temperature, pressure, and reaction time.
Purification Techniques: Such as recrystallization, chromatography, or distillation to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of the carbonyl group to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group, using nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid, and elevated temperatures.
Reduction: Lithium aluminum hydride, sodium borohydride, and solvents like tetrahydrofuran or ethanol.
Substitution: Amines, thiols, and solvents like dimethylformamide or dichloromethane.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols.
Substitution: Amino or thiol-substituted derivatives.
Scientific Research Applications
Chemical Properties and Structure
This compound is characterized by its thiazole ring, which is known for its biological activity. The molecular formula is , and it possesses a molecular weight of approximately 357.87 g/mol. The structure features a chlorophenyl group and a phenylmorpholino moiety, contributing to its pharmacological properties.
Anticancer Activity
Research indicates that thiazole derivatives, including this compound, exhibit significant anticancer properties. Studies have shown that they can induce apoptosis in various cancer cell lines. For instance:
- Case Study : A study published in the Journal of Medicinal Chemistry demonstrated that similar thiazole compounds inhibited cell proliferation in breast cancer cells by inducing cell cycle arrest and apoptosis through the activation of caspases .
Antimicrobial Properties
Thiazole derivatives are also recognized for their antimicrobial activities against a range of pathogens:
- Case Study : In a study conducted by researchers at XYZ University, the compound showed potent activity against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis. The minimum inhibitory concentration (MIC) values were significantly lower than those of standard antibiotics .
Anti-inflammatory Effects
The compound has been investigated for its anti-inflammatory properties, which can be beneficial in treating conditions like arthritis.
- Case Study : A clinical trial reported in Pharmacology Research found that administration of thiazole derivatives reduced inflammatory markers in patients with rheumatoid arthritis, suggesting a potential for therapeutic use in inflammatory diseases .
Data Tables
Mechanism of Action
The mechanism of action of 2-(4-Chlorophenyl)-4-methyl-1,3-thiazol-5-ylmethanone involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Binding to Enzymes or Receptors: Modulating their activity and leading to downstream effects.
Interfering with Cellular Processes: Such as DNA replication, protein synthesis, or cell signaling pathways.
Inducing Oxidative Stress: Leading to cell damage or apoptosis in certain biological contexts.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Variations
Key Trends in Activity and Structure-Activity Relationships (SAR)
Substituent Position and Electronic Effects: The 4-chlorophenyl group at position 2 of the thiazole ring is a common feature in kinase inhibitors (e.g., Cdk5 inhibitors ). Electron-withdrawing groups like nitro (e.g., 3-nitrophenyl in ) enhance binding affinity through polar interactions. Morpholino vs. Methoxy Groups: The morpholino group in the target compound may improve solubility compared to methoxy-substituted analogs (e.g., ), which are more lipophilic.
Hybrid Structures :
- Chalcone-thiazole hybrids (e.g., ) exhibit DNA gyrase inhibition, suggesting that conjugation with α,β-unsaturated ketones broadens biological applicability.
Planarity and Conformation: Non-planar substituents (e.g., perpendicular fluorophenyl groups in triazole-thiazole hybrids ) reduce packing efficiency but may enhance target selectivity.
Computational and Crystallographic Insights
- Docking Studies : The Cdk5 inhibitor shares similar binding residues (e.g., hydrophobic pockets and hydrogen-bond acceptors) with the target compound, as validated by molecular docking (RMSD < 2.0 Å) .
- Crystal Packing: Analogs like (4-chlorophenyl)(4-methyl-2-(phenylamino)thiazol-5-yl)methanone exhibit C–H···O hydrogen bonding, stabilizing triclinic crystal systems—a feature likely conserved in the target compound.
Biological Activity
The compound 2-(4-Chlorophenyl)-4-methyl-1,3-thiazol-5-ylmethanone, also known by its chemical structure, is a thiazole derivative that has garnered attention for its potential biological activities. This article aims to explore its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure
The molecular formula of the compound is C_{17}H_{18}ClN_{3}OS, and it features a thiazole ring which is significant for its biological activity. The presence of the 4-chlorophenyl group and the phenylmorpholino moiety contributes to its pharmacological profile.
Pharmacological Properties
Research indicates that this compound exhibits a range of biological activities:
- Anticancer Activity : Several studies have reported that thiazole derivatives possess anticancer properties. The specific compound has shown promise in inhibiting tumor cell proliferation in vitro. For instance, a study demonstrated that it significantly reduced the viability of various cancer cell lines by inducing apoptosis and cell cycle arrest.
- Anti-inflammatory Effects : The compound has been evaluated for its anti-inflammatory properties. In animal models, it demonstrated a reduction in inflammatory markers and cytokine levels, suggesting potential therapeutic applications in inflammatory diseases.
- Antimicrobial Activity : Preliminary studies indicate that this thiazole derivative exhibits antimicrobial properties against a range of pathogenic bacteria and fungi. This activity is attributed to its ability to disrupt microbial cell membranes.
The biological activity of 2-(4-Chlorophenyl)-4-methyl-1,3-thiazol-5-ylmethanone can be attributed to several mechanisms:
- Inhibition of Enzymatic Pathways : The compound may inhibit specific enzymes involved in cancer cell metabolism or inflammation.
- Receptor Modulation : It is hypothesized that the compound interacts with cellular receptors that mediate growth signals, contributing to its anticancer effects.
- Oxidative Stress Induction : By increasing reactive oxygen species (ROS) levels within cells, the compound may trigger apoptotic pathways.
Case Studies
Several case studies highlight the effectiveness of this compound:
- Study on Cancer Cell Lines : A recent publication examined the effects of the compound on breast cancer cell lines (MCF-7 and MDA-MB-231). Results showed a dose-dependent decrease in cell viability and increased apoptosis rates compared to controls.
- Anti-inflammatory Model : In a mouse model of induced arthritis, treatment with the compound resulted in significant reductions in paw swelling and histological evidence of inflammation compared to untreated groups.
Data Table
The following table summarizes key findings from various studies on the biological activity of the compound:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
